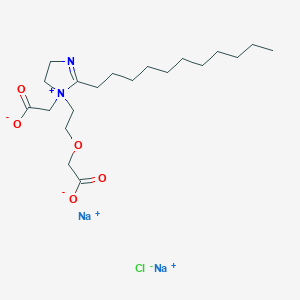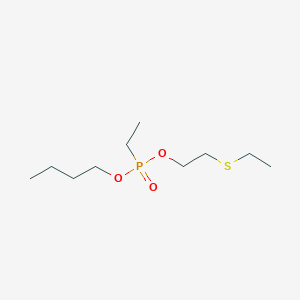![molecular formula C22H30O2 B14481882 4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol CAS No. 66087-04-5](/img/structure/B14481882.png)
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group attached to a methyl group, which is further connected to a phenol ring substituted with two tert-butyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group, such as a halide, in the presence of a base.
Attachment to the Phenol Ring: The benzyloxy group is then attached to the methyl group, which is subsequently connected to the phenol ring. This step often involves a Friedel-Crafts alkylation reaction, where the phenol ring is alkylated using a methylating agent in the presence of a Lewis acid catalyst.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an appropriate electrophile.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced forms of the benzyloxy group.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
科学的研究の応用
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenol group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs with antioxidant or anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol involves its interaction with various molecular targets and pathways. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The benzyloxy group may also contribute to the compound’s overall reactivity and stability. The tert-butyl groups provide steric hindrance, protecting the phenol ring from unwanted reactions and enhancing its stability.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Lacks the benzyloxy and methyl groups, making it less complex and potentially less reactive.
2,6-Di-tert-butylphenol: Similar structure but without the benzyloxy and methyl groups, leading to different chemical properties and reactivity.
4-Benzyloxyphenol: Contains the benzyloxy group but lacks the tert-butyl groups, resulting in different steric and electronic effects.
Uniqueness
4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol is unique due to the combination of the benzyloxy group, methyl group, and tert-butyl groups. This unique structure imparts specific chemical properties, such as enhanced stability, reactivity, and potential antioxidant activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
66087-04-5 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(phenylmethoxymethyl)phenol |
InChI |
InChI=1S/C22H30O2/c1-21(2,3)18-12-17(13-19(20(18)23)22(4,5)6)15-24-14-16-10-8-7-9-11-16/h7-13,23H,14-15H2,1-6H3 |
InChIキー |
UVYJRCBNKMBUGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


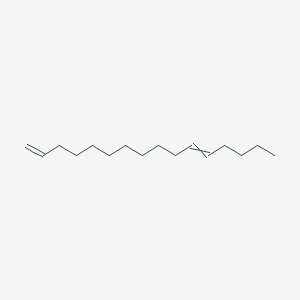

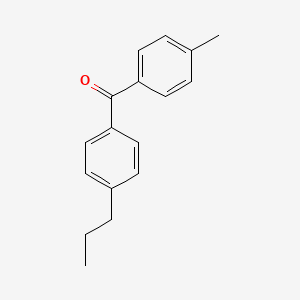
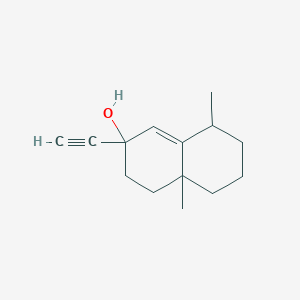

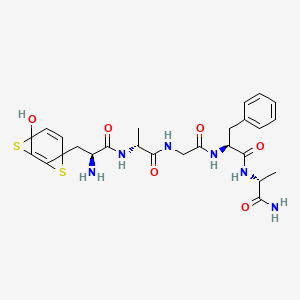
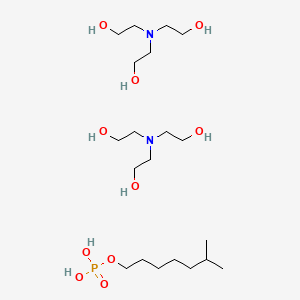

![4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14481847.png)

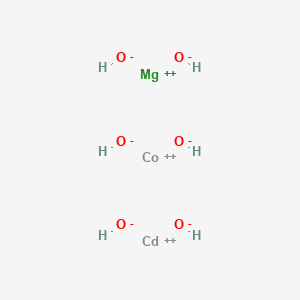
![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
